molecular formula C12H10O4 B12096869 ethyl 2-(3-oxoisobenzofuran-1(3H)-ylidene)acetate

ethyl 2-(3-oxoisobenzofuran-1(3H)-ylidene)acetate

Cat. No.: B12096869
M. Wt: 218.20 g/mol
InChI Key: YUYJWUQIKNLSPN-YFHOEESVSA-N
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Description

Ethyl 2-(3-oxoisobenzofuran-1(3H)-ylidene)acetate is a chemical compound belonging to the class of isobenzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-oxoisobenzofuran-1(3H)-ylidene)acetate typically involves condensation, aromatization, and acetylation reactions. One common method includes the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-oxoisobenzofuran-1(3H)-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-(3-oxoisobenzofuran-1(3H)-ylidene)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(3-oxoisobenzofuran-1(3H)-ylidene)acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-oxoisobenzofuran-1(3H)-ylidene)acetate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

ethyl (2Z)-2-(3-oxo-2-benzofuran-1-ylidene)acetate

InChI

InChI=1S/C12H10O4/c1-2-15-11(13)7-10-8-5-3-4-6-9(8)12(14)16-10/h3-7H,2H2,1H3/b10-7-

InChI Key

YUYJWUQIKNLSPN-YFHOEESVSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/C2=CC=CC=C2C(=O)O1

Canonical SMILES

CCOC(=O)C=C1C2=CC=CC=C2C(=O)O1

Origin of Product

United States

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